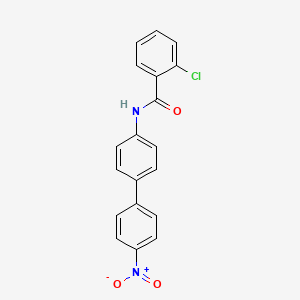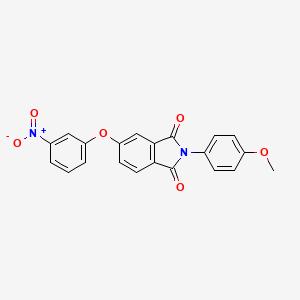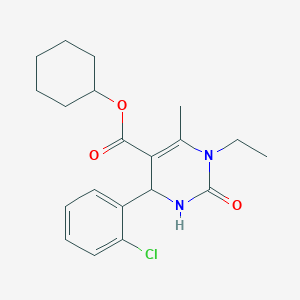
2-chloro-N-(4'-nitrobiphenyl-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a nitro group, and a benzamide moiety attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide typically involves a Suzuki coupling reaction. This reaction uses o-chloronitrobenzene and to-chlorophenylboronic acid as starting materials. Under nitrogen or other inert gas shielding, the reaction is carried out in the presence of an alkaline reagent and a nickel or copper iodide catalyst. The reaction mixture is heated to 130°C for 17 hours, followed by cooling, filtration, and extraction to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzamide moiety can participate in acylation and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Substituted biphenyl derivatives: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Chloro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
- 2-Chloro-4-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,6-Dichloro-4-nitrophenol
Comparison: 2-Chloro-N-{4’-nitro-[1,1’-biphenyl]-4-yl}benzamide is unique due to its biphenyl structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it suitable for various applications. Its structural features also allow for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties.
Propiedades
Fórmula molecular |
C19H13ClN2O3 |
|---|---|
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
2-chloro-N-[4-(4-nitrophenyl)phenyl]benzamide |
InChI |
InChI=1S/C19H13ClN2O3/c20-18-4-2-1-3-17(18)19(23)21-15-9-5-13(6-10-15)14-7-11-16(12-8-14)22(24)25/h1-12H,(H,21,23) |
Clave InChI |
HTDRUSQXBOWKIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,6-diiodo-4-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11688074.png)
![dimethyl 2-[2,2,6,8-tetramethyl-1-(phenylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11688079.png)
![(5E)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11688086.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11688090.png)
![N'-[(Z)-(3-methylthiophen-2-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11688094.png)
![2-[3-(phenylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11688095.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688099.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11688101.png)




![(4Z)-4-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B11688141.png)
